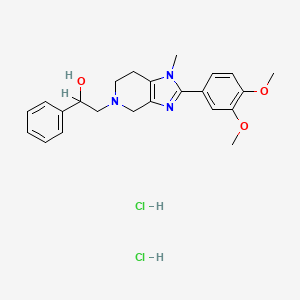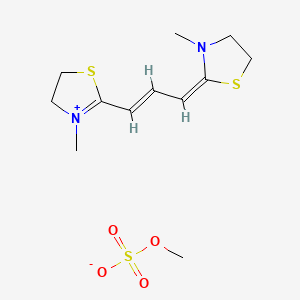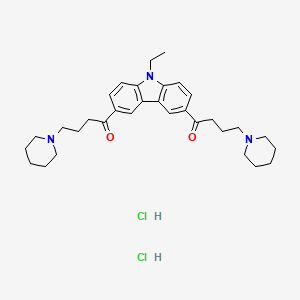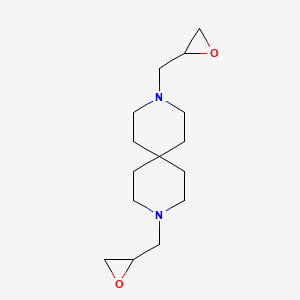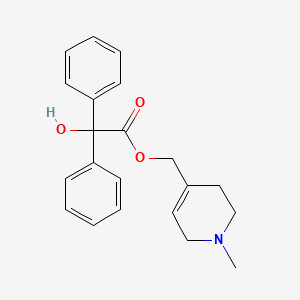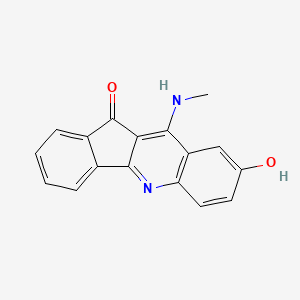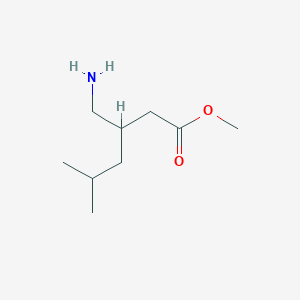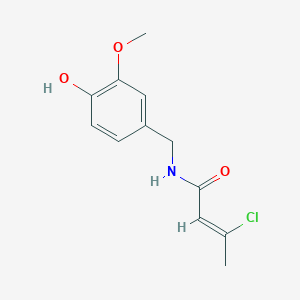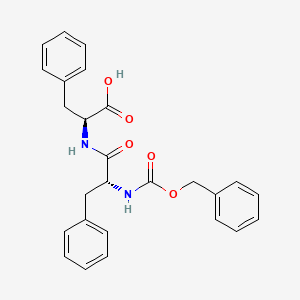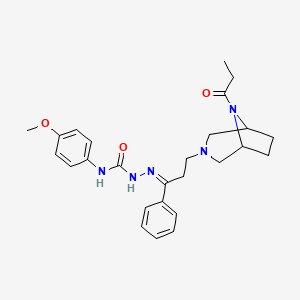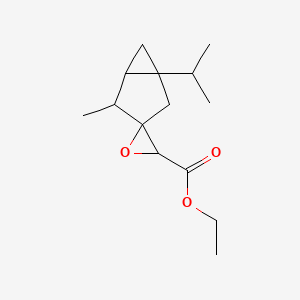
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2'-oxirane)-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. The spirocyclic framework imparts unique chemical and physical properties, making it a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic core. This is followed by esterification to introduce the ethyl carboxylate group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The choice of method would depend on factors such as the availability of starting materials, cost, and environmental considerations. Industrial synthesis would also focus on maximizing efficiency and minimizing waste.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the spirocyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Applications De Recherche Scientifique
Ethyl 1-isopropyl-4-methylspiro(bicyclo(31
Chemistry: As a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its therapeutic potential, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could play a role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other spirocyclic esters and related structures, such as:
- Ethyl 1-isopropyl-4-methylspiro(bicyclo(3.1.0)hexane-3,2’-oxirane)-3’-carboxylate analogs with different substituents.
- Spirocyclic compounds with different core structures but similar functional groups.
Uniqueness
The uniqueness of Ethyl 1-isopropyl-4-methylspiro(bicyclo(310)hexane-3,2’-oxirane)-3’-carboxylate lies in its specific spirocyclic framework and the combination of functional groups, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
94030-85-0 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
ethyl 4-methyl-1-propan-2-ylspiro[bicyclo[3.1.0]hexane-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-5-16-12(15)11-14(17-11)7-13(8(2)3)6-10(13)9(14)4/h8-11H,5-7H2,1-4H3 |
Clé InChI |
WWOIOOMYUBAKDI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1C2(O1)CC3(CC3C2C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


